molecular formula C16H18ClN3O B6440353 2-(4-chlorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one CAS No. 2548977-93-9

2-(4-chlorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

Número de catálogo: B6440353
Número CAS: 2548977-93-9
Peso molecular: 303.78 g/mol
Clave InChI: OBZBRTWVXFUZBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(4-chlorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one features a 4-chlorophenyl group attached to a ketone-bearing ethanone backbone. The azetidine (four-membered nitrogen-containing ring) is substituted with a 4-methylpyrazole moiety via a methylene linker. This structure combines conformational rigidity (from the strained azetidine) with the aromatic and hydrogen-bonding capabilities of the pyrazole and chlorophenyl groups.

Propiedades

IUPAC Name

2-(4-chlorophenyl)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-12-7-18-20(8-12)11-14-9-19(10-14)16(21)6-13-2-4-15(17)5-3-13/h2-5,7-8,14H,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZBRTWVXFUZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazoline/Pyrazole Cores

1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one
  • Key Features : Contains a dihydropyrazoline ring (partially saturated) and an indole group.
  • Biological Activity : Exhibits significant antibacterial activity, attributed to the indole moiety’s ability to intercalate into bacterial DNA or inhibit efflux pumps .
  • Contrast with Target Compound : The azetidine in the target compound may enhance metabolic stability compared to the dihydropyrazoline, which is prone to oxidation.
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • Key Features : Dihydropyrazoline core with 4-methoxyphenyl substitution.
  • Biological Activity: Pyrazoline derivatives are known for antibacterial, antifungal, and antioxidant activities .

Analogues with Piperidine/Piperazine Substitutions

1-[4-[3-(4-Chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone
  • Key Features : Piperidine ring linked to a pyrazole-pyrimidine hybrid.
  • The hydroxy group enhances solubility .
  • Contrast : The target compound’s azetidine may confer higher rigidity, favoring selective binding to compact active sites.
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
  • Key Features : Piperazine ring with a methylsulfonyl group.
  • Functional Impact : The sulfonyl group increases polarity and may improve solubility or enable hydrogen bonding with targets like proteases .
  • Contrast : The target compound lacks such polar substituents, suggesting a focus on lipophilic interactions.

Analogues with Bulky or Extended Substituents

1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one
  • Key Features : Dihydropyrazoline core with a bulky isopropylphenyl group.
  • Impact : The isopropyl group enhances steric bulk, possibly improving metabolic stability but reducing membrane permeability .
  • Contrast : The target compound’s compact azetidine-pyrazole system may offer better bioavailability.
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one
  • Key Features : Piperazine linked to pyrazole and methoxyphenyl groups.
  • Contrast : The target compound’s logP is likely higher due to the azetidine’s hydrophobicity, which could limit solubility but enhance blood-brain barrier crossing.

Key Findings and Implications

  • Structural Rigidity : The azetidine in the target compound provides conformational constraints that may enhance binding specificity compared to flexible dihydropyrazolines or piperazines.
  • Biological Potential: While pyrazoline derivatives show broad antibacterial/antioxidant activities , the target compound’s unique architecture warrants exploration in targets requiring compact, rigid ligands (e.g., kinase inhibitors).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.